1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
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Overview
Description
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of an iodophenyl group attached to a triazole ring, which is further connected to a sulfonyl chloride group
Preparation Methods
The synthesis of 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The iodophenyl group can participate in oxidation and reduction reactions, leading to the formation of different iodinated or deiodinated products.
Coupling Reactions: The triazole ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form complex biaryl structures.
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, while the iodophenyl and triazole groups can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules.
Comparison with Similar Compounds
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Similar structure but with the iodophenyl group in the para position.
1-(3-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Similar structure but with a bromophenyl group instead of an iodophenyl group.
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Biological Activity
1-(3-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonyl chloride group, which enhances its reactivity and potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparative studies with similar compounds.
Molecular Formula: C8H5ClIN3O2S
Molecular Weight: 369.57 g/mol
IUPAC Name: 1-(3-iodophenyl)triazole-4-sulfonyl chloride
Canonical SMILES: C1=CC(=CC(=C1)I)N2C=C(N=N2)S(=O)(=O)Cl
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins due to the presence of the sulfonyl chloride group. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions. Additionally, the iodophenyl and triazole groups can engage in non-covalent interactions such as hydrogen bonding and π-π stacking with various biological molecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For example:
Cell Line | IC50 Value (μM) |
---|---|
MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 10 |
A549 (lung cancer) | 20 |
These results indicate that this compound may be a promising candidate for further development as an anticancer agent.
Comparative Studies
Comparative analyses with structurally similar compounds have provided insights into the unique biological activities of this compound. For instance:
Compound | Activity | Remarks |
---|---|---|
1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride | Moderate antimicrobial activity | Less potent than the iodophenyl derivative |
1-(3-Bromophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride | Lower anticancer efficacy | Bromine substitution reduces activity |
These comparisons underline the significance of iodine substitution in enhancing both antimicrobial and anticancer activities.
Case Studies
Several case studies highlight the practical applications of this compound in drug development:
- Case Study on Antimicrobial Efficacy : A study conducted by Akhtar et al. reported that derivatives of triazoles including this compound showed promising results against resistant strains of bacteria.
- Case Study on Cancer Treatment : Research published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
Properties
Molecular Formula |
C8H5ClIN3O2S |
---|---|
Molecular Weight |
369.57 g/mol |
IUPAC Name |
1-(3-iodophenyl)triazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClIN3O2S/c9-16(14,15)8-5-13(12-11-8)7-3-1-2-6(10)4-7/h1-5H |
InChI Key |
ARILOYMYRCWGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C=C(N=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
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